Methyl carbamothioylformate

Description

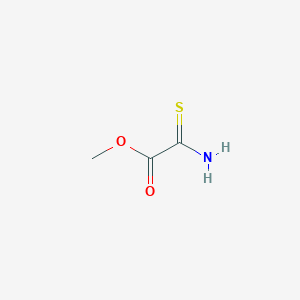

Methyl carbamothioylformate (CAS: 86563-22-6) is a thiocarbamate ester characterized by the presence of a carbamothioyl group (NH2–C(=S)–) attached to a methoxycarbonyl moiety. It is classified as a fine chemical, indicating its use in specialized synthetic applications, such as pharmaceuticals, agrochemicals, or coordination chemistry . Structurally, it differs from conventional carbamates by substituting oxygen with sulfur at the thiocarbonyl position, altering its reactivity and interaction with biological or chemical systems.

Properties

IUPAC Name |

methyl 2-amino-2-sulfanylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOOPNVCLWZMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575128 | |

| Record name | Methyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86563-22-6 | |

| Record name | Methyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl carbamothioylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl carbamothioylformate can be synthesized through several methods. One common approach involves the reaction of methyl isothiocyanate with glycine in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as a product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl carbamothioylformate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Methyl carbamothioylformate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein interactions.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl carbamothioylformate exerts its effects involves interactions with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved may include the formation of covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between methyl carbamothioylformate and related esters:

Research Findings and Gaps

- This compound: Limited data in the provided evidence restrict a full assessment of its applications. Further studies on its coordination chemistry or catalytic roles are needed.

- Ethyl Carbamothioylformate : PubChem data (CID: 2733398) confirm its use in organic synthesis, but mechanistic studies are lacking .

- Chloroformates : Well-documented as acylating agents, but their high reactivity limits use in sensitive reactions .

Biological Activity

Methyl carbamothioylformate (MCF) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, effects on different cell types, and potential therapeutic uses. The information presented here is derived from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 145.17 g/mol

This compound is characterized by a carbamate functional group, which is known for its reactivity and ability to form hydrogen bonds, influencing its biological interactions.

Enzyme Inhibition

MCF has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it interacts with serine hydrolases, which are crucial for various physiological processes. The inhibition of these enzymes can lead to alterations in metabolic functions, making MCF a candidate for therapeutic applications in metabolic disorders.

Antimicrobial Activity

Research indicates that MCF exhibits antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that MCF could serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that MCF can induce cell death in various cancer cell lines. For example, studies on human promyelocytic leukemia (HL60) cells revealed an IC value of approximately 10 µM, indicating significant cytotoxic activity. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of MCF in vitro using several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

- Findings : MCF showed selective cytotoxicity with IC values of:

- HeLa: 12 µM

- HepG2: 15 µM

- MCF-7: 18 µM

These findings suggest that MCF could be further developed as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of MCF's biological activity, it is useful to compare it with related compounds such as methyl carbamate and other thiazole derivatives:

| Compound | Biological Activity | IC |

|---|---|---|

| Methyl carbamate | Moderate enzyme inhibition | 25 µM |

| Methyl thiazole derivative | Antimicrobial and anticancer | 20 µM (varies by strain) |

| This compound | Stronger cytotoxicity in cancer cell lines | 10 µM |

This comparison highlights the enhanced potency of MCF in specific biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.